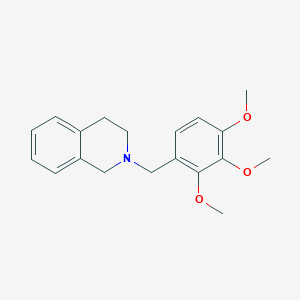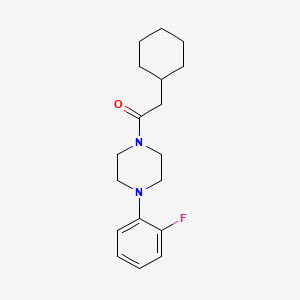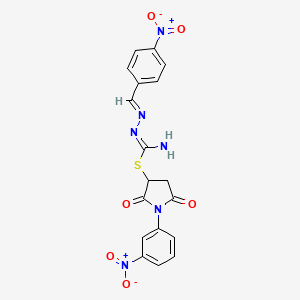
2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the family of tetrahydroisoquinolines. It has been studied extensively due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Beta-Adrenergic Activity and Platelet Antiaggregatory Activity
A positional isomer of trimetoquinol, which is related to 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, demonstrated significant beta-adrenergic and platelet antiaggregatory activities. This compound was less active in beta-adrenergic tests but effective as an antiaggregatory agent in platelet-rich plasma preparations (Miller et al., 1980).
Synthesis and Biological Evaluation in Tetrahydroisoquinolines
The synthesis of this compound has been explored for its pharmacological effects, particularly focusing on beta-adrenoreceptor activities. Studies have shown that specific optical isomers of this compound exhibit more potency in these activities (Miller et al., 1975).
Bronchodilator Properties
Research has found that 1-(3',4',5'-trimethoxybenzyl) derivative of tetrahydroisoquinoline shows notable bronchodilator activities, both in vitro and in vivo. This derivative was identified as one of the most active bronchodilators among its class (Yamato et al., 1967).
Cardiovascular System Effects
The compound's effects on the cardiovascular system have also been investigated. It has been found that certain derivatives, like 1-(3', 4', 5'-trimethoxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline, exhibit significant pharmacological activity on the cardiovascular systems of various experimental animals (Sato et al., 1967).
Platelet Function Inhibition
The stereoisomers of this compound, specifically the trimetoquinol isomers, have been shown to inhibit human platelet function in vitro. The R (+)-isomer was found to be significantly more effective than the S (−)-isomer in inhibiting platelet aggregation (Mayo et al., 1981).
Eigenschaften
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-9-8-16(18(22-2)19(17)23-3)13-20-11-10-14-6-4-5-7-15(14)12-20/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVDMHBYLNVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)






![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)